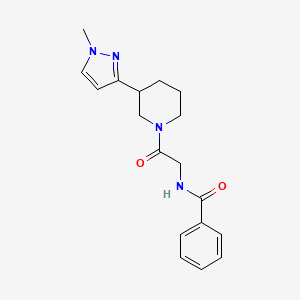

N-(2-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

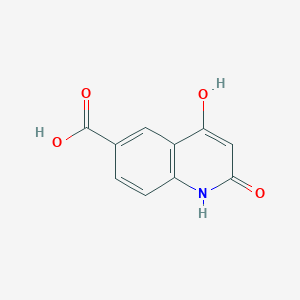

“N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide” is a complex organic compound that contains several functional groups and rings. It has a benzamide group, a piperidine ring, and a pyrazole ring. The pyrazole ring is a heterocyclic compound that contains two nitrogen atoms . The piperidine ring is a common structure in many pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would add a level of rigidity to the molecule, while the benzamide group could participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzamide group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The pyrazole ring might be susceptible to reactions with electrophiles due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific functional groups present. The presence of the benzamide group might increase its solubility in polar solvents .Wirkmechanismus

The exact mechanism of action of N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide is not fully understood. However, it is known to interact with various receptors and enzymes in the body. N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide has been shown to act as a selective antagonist of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, oxidative stress, and apoptosis. It has also been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.

Biochemical and Physiological Effects:

N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to increase the levels of the antioxidant enzymes superoxide dismutase and catalase, which protect cells from oxidative stress. N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the inflammatory response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide in lab experiments is its high selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation without the potential confounding effects of other receptors. However, one of the limitations of using N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide is its relatively low potency compared to other sigma-1 receptor antagonists. This may limit its usefulness in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide. One area of research is the development of more potent and selective sigma-1 receptor antagonists based on the structure of N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide. Another area of research is the investigation of the potential therapeutic applications of N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide in various diseases such as neurodegenerative diseases, cancer, and cardiovascular diseases. Finally, the mechanisms underlying the biochemical and physiological effects of N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide need to be further elucidated to fully understand its potential therapeutic applications.

Synthesemethoden

The synthesis of N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with N-(2-aminoethyl)-4-chlorobenzamide in the presence of triethylamine. The resulting intermediate is then reacted with 1-(3-chloropropyl)piperidine in the presence of potassium carbonate to give N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide.

Wissenschaftliche Forschungsanwendungen

- Forscher haben nach neuen Verbindungen gesucht, um die Arzneimittelresistenz zu überwinden. Unter diesen haben sechs Pyrimido[4,5-d]pyrimidin-2-on-Derivate potente antiproliferative Aktivitäten gegen Melanomzellen gezeigt, die BRAF-Mutanten der Klasse I/II/III tragen .

- Die Imidazol-Gruppierung der Verbindung (ein fünfgliedriger heterocyclischer Ring) birgt therapeutisches Potenzial. Imidazol-Derivate haben vielfältige Anwendungen, darunter antimikrobielle, antifungale und entzündungshemmende Eigenschaften .

Melanombehandlung, die auf BRAF-Mutanten abzielt

Imidazolbasierte Therapeutika

Thiazolderivate für biologische Aktivität

Zusammenfassend lässt sich sagen, dass N-(2-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamid vielversprechende Wege für die Forschung und therapeutische Entwicklung eröffnet. Seine einzigartige Struktur und seine potenziellen Anwendungen machen ihn zu einem faszinierenden Gegenstand für weitere Untersuchungen. 🌟 .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-21-11-9-16(20-21)15-8-5-10-22(13-15)17(23)12-19-18(24)14-6-3-2-4-7-14/h2-4,6-7,9,11,15H,5,8,10,12-13H2,1H3,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZPIUGAKQMZCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2376479.png)

![N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2376486.png)

![9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376491.png)

![5-Bromo-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2376496.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2376498.png)

![2-[9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl]acetic acid](/img/structure/B2376500.png)